molecular formula C14H9F2N B13165823 5-fluoro-2-(4-fluorophenyl)-1H-indole

5-fluoro-2-(4-fluorophenyl)-1H-indole

Cat. No.: B13165823
M. Wt: 229.22 g/mol
InChI Key: ROTWOQCTFKUDEK-UHFFFAOYSA-N
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Description

5-fluoro-2-(4-fluorophenyl)-1H-indole is a fluorinated indole derivative Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-fluorophenyl)-1H-indole typically involves the introduction of fluorine atoms into the indole structure. One common method is the electrophilic fluorination of 2-(4-fluorophenyl)-1H-indole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of fluorinated indoles often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to achieve selective fluorination. The scalability of these methods is crucial for producing large quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(4-fluorophenyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 5-fluoro-2-(4-fluorophenyl)-1H-indoline.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-(4-fluorophenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-(4-chlorophenyl)-1H-indole
  • 5-fluoro-2-(4-bromophenyl)-1H-indole
  • 5-fluoro-2-(4-methylphenyl)-1H-indole

Uniqueness

5-fluoro-2-(4-fluorophenyl)-1H-indole is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenyl)-1H-indole

InChI

InChI=1S/C14H9F2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H

InChI Key

ROTWOQCTFKUDEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)F

Origin of Product

United States

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